hexafluoroacetone oxime
Overview
Description
Hexafluoroacetone oxime is a chemical compound with the molecular formula C3H2F6NO. It is an oxime derivative of hexafluoroacetone, characterized by the presence of a hydroxylamine functional group attached to the carbonyl carbon of hexafluoroacetone. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Hexafluoroacetone oxime can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoroacetone with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime . Industrial production methods may involve continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. These systems optimize the reaction conditions to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Hexafluoroacetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can be substituted with other functional groups, such as alkyl or acyl groups, through reactions with appropriate reagents
Common reagents used in these reactions include diazomethane, carbamoyl chlorides, and chlorocarbonic esters. Major products formed from these reactions include O-methyl derivatives, carbamoyl derivatives, and alkoxycarbonyl derivatives .
Scientific Research Applications
Hexafluoroacetone oxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexafluoroacetone oxime involves its reactivity with nucleophiles, such as amines and thiols. The oxime group can undergo nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and biochemical applications to modify target molecules and study their properties .
Comparison with Similar Compounds
Hexafluoroacetone oxime can be compared with other oxime derivatives, such as acetone oxime and benzaldehyde oxime. While these compounds share the oxime functional group, this compound is unique due to the presence of six fluorine atoms, which impart distinct electronic and steric properties. This makes this compound more reactive and versatile in certain chemical reactions compared to its non-fluorinated counterparts .
Similar compounds include:
- Acetone oxime
- Benzaldehyde oxime
- Cyclohexanone oxime
These compounds differ in their reactivity and applications, with this compound being particularly notable for its use in fluorinated chemistry .
Properties
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6NO/c4-2(5,6)1(10-11)3(7,8)9/h11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQTYCGUGOVSCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338631 | |
Record name | 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-76-7 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1645-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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